Octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC name octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride reflects its bicyclic structure and functional groups. The base structure consists of a fused imidazolidine (a five-membered ring with two nitrogen atoms) and piperazine (a six-membered ring with two nitrogen atoms). The notation [1,5-a] specifies the fusion pattern: the imidazolidine ring is fused to the piperazine ring such that position 1 of the imidazolidine connects to position 5 of the piperazine, with the bridging occurring at the a-face. The 3-one suffix denotes a ketone group at position 3 of the imidazolidine ring. The hydrochloride designation indicates the compound exists as a salt, with a chloride counterion.
Alternative systematic names include:
- 2,5,6,7,8,8a-hexahydro-1H-imidazo[1,5-a]pyrazin-3-one hydrochloride
- Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride .
Table 1: Nomenclature Conventions
| Feature | IUPAC Interpretation |
|---|---|
| Bicyclic system | Fusion of imidazolidine (positions 1–5) and piperazine (positions 5–1) |
| Ketone position | Position 3 on the imidazolidine ring |
| Hydrogenation state | "Octahydro" indicates full saturation of both rings |
| Salt form | Hydrochloride (Cl⁻ counterion) |
Molecular Formula and Mass Spectrometry Data
The molecular formula C₆H₁₂ClN₃O corresponds to a monoisotopic mass of 177.63 g/mol . High-resolution mass spectrometry (HRMS) confirms this composition, with exact mass calculations yielding 177.0634 Da for the protonated form ([M+H]⁺). Fragmentation patterns in electron ionization (EI) spectra typically show prominent peaks at:
Table 2: Molecular and Spectroscopic Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₁₂ClN₃O | |
| Molecular weight | 177.63 g/mol | |
| Exact mass (monoisotopic) | 177.0634 Da | |
| Dominant MS fragments | m/z 93, 123 |
CAS Registry Number and Alternative Identifiers
The compound is uniquely identified by CAS Registry Number 1376340-66-7 . Additional identifiers include:
Synonyms cataloged in chemical databases include:
- Octahydroimidazo[1,5-a]pyrazin-3-one hydrochloride
- Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride .
Table 3: Registry and Cross-Reference Data
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 1376340-66-7 | |
| EC Number | 818-210-3 | |
| PubChem CID | 71755448 | |
| MDL Number | MFCD22196377 | |
| Common Synonyms | 16+ variants (e.g., SCHEMBL18146512, PS-17906) |
Properties
IUPAC Name |
2,5,6,7,8,8a-hexahydro-1H-imidazo[1,5-a]pyrazin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c10-6-8-4-5-3-7-1-2-9(5)6;/h5,7H,1-4H2,(H,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHJQPYNZIAAOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)CNC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1376340-66-7 | |
| Record name | octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride is a synthetic compound belonging to the class of imidazolidines and piperazines. Its biological activity has garnered attention in various fields, including pharmacology, medicinal chemistry, and agricultural science. This article reviews the available literature on the biological activities of this compound, focusing on its antiviral, cytotoxic, and insecticidal properties.
- Chemical Formula : C₇H₁₄ClN₃O
- Molecular Weight : 191.66 g/mol
- IUPAC Name : 2-methyl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one; hydrochloride
- Appearance : Powder
1. Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound against various viruses. A notable study demonstrated its efficacy against Potato Virus Y (PVY), showcasing curative and protective activities comparable to established antiviral agents.
| Compound | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) |
|---|---|---|---|
| C35 | 53.3 ± 2.5 | 56.9 ± 1.5 | 85.8 ± 4.4 |
| Ningnanmycin | 49.1 ± 2.4 | 50.7 ± 4.1 | 82.3 ± 6.4 |
| Moroxydine Hydrochloride | 36.7 ± 2.7 | 31.4 ± 2.0 | 57.1 ± 1.8 |
The molecular docking studies indicated that the compound forms hydrogen bonds with viral proteins, which may contribute to its antiviral mechanism .
2. Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A study reported that certain derivatives exhibited significant antiproliferative effects against hepatocellular carcinoma (HCC) cell lines.
| Compound | Cell Line Tested | LDH Release (%) |
|---|---|---|
| Compound 4e | HUH7 | < TD₅₀ |
| Compound 6 | AKH12 | < TD₅₀ |
These compounds demonstrated a dose-dependent reduction in cell viability, indicating their potential as anticancer agents .
3. Insecticidal Activity
In addition to its antiviral and cytotoxic properties, this compound has shown promise as an insecticide. A series of piperazine-containing analogues were synthesized and tested for their insecticidal activities against mosquito larvae.
| Compound | Mortality Rate (%) at 1 mg/L |
|---|---|
| Compound A | 100% |
| Compound B | 90% |
| Compound C | 75% |
The results indicated that these compounds could serve as effective insecticides in agricultural applications .
Case Studies
Several case studies have been conducted to explore the biological activity of this compound:
- Antiviral Study : In a controlled environment, the compound was tested against PVY in potato plants, showing significant protective effects compared to untreated controls.
- Cytotoxicity Assessment : A comprehensive study involved treating various cancer cell lines with the compound and measuring cell viability through LDH assays.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C10H20ClN3O
- Molecular Weight : 233.74 g/mol
- CAS Number : 94790-37-1
- IUPAC Name : 2-(2-methylpropyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one; hydrochloride
The compound features a piperazine ring, which is significant in pharmacology due to its ability to enhance the pharmacokinetic properties of drugs.
Drug Development
Octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride has been investigated for its potential as a pharmacological agent. The piperazine moiety is known for optimizing drug properties such as solubility and bioavailability. Research has shown that compounds containing piperazine structures can exhibit potent activity against various targets:
- Anticancer Activity : Studies have highlighted that derivatives of piperazine can induce apoptosis in cancer cells. For instance, a derivative was shown to have an IC50 of approximately 7 µM against liver cancer cell lines, indicating significant cytotoxic potential .
- Antimicrobial Properties : Piperazine derivatives are often explored for their antibacterial and antifungal activities. The structural characteristics of octahydroimidazolidino compounds may enhance their effectiveness against resistant strains of bacteria and fungi .
Biochemical Applications
This compound functions as an organic buffer in biochemical applications, particularly in peptide synthesis. Its high yield in reactions makes it suitable for solid-phase peptide synthesis (SPPS), which is crucial for developing peptide-based therapeutics .
Case Study: Anticancer Potential
A study evaluated the cytotoxic effects of a piperazine derivative similar to this compound on human liver cancer cells. The results demonstrated:
- Mechanism of Action : The compound induced intrinsic apoptosis through mitochondrial pathways and activated caspases associated with apoptosis .
- Comparative Efficacy : The compound exhibited superior efficacy compared to traditional chemotherapeutics like doxorubicin and cisplatin .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- The fused imidazolidinone-piperazine system is smaller than midazolam’s benzodiazepine framework, suggesting distinct receptor binding profiles .
Pharmacological and Functional Comparisons
- Epinastine Hydrochloride : A histamine H₁-receptor antagonist used for allergic conjunctivitis. Its dibenzazepine-imidazo structure enables strong π-π stacking interactions with histamine receptors, unlike the target compound’s aliphatic system .
- Midazolam Hydrochloride : A benzodiazepine sedative acting on GABAₐ receptors. The imidazo[1,5-a] ring in midazolam enhances metabolic stability, whereas the target compound’s simpler structure may confer shorter half-life .
- Piperazine Derivatives (e.g., 1-(2-Pyrimidyl)piperazine HCl) : Used as intermediates in antipsychotics (e.g., aripiprazole). The absence of a pyrimidine or quinazoline moiety in the target compound may reduce kinase or serotonin receptor affinity .
- Ofloxacin Derivatives: Broad-spectrum antibiotics targeting DNA gyrase. The target compound’s lack of a fluoroquinolone core precludes similar bactericidal activity .
Notes
Data Limitations: Pharmacokinetic and mechanistic data for Octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride are absent in available literature, necessitating further studies.
Commercial Availability : The compound is marketed primarily as a research chemical, with industrial-scale pricing negotiable .
Structural Uniqueness: Its compact bicyclic system distinguishes it from larger heterocycles like benzodiazepines, suggesting novel applications in drug discovery.
Preparation Methods
Cyclization and Formation of the Fused Ring System
- The initial step involves reacting piperazine with appropriate carbonyl or carbamate derivatives that enable ring closure to form the imidazolidino[1,5-a]piperazine framework.
- In one reported process, trans-4-{2-[4-(2,3-dichlorophenyl)-piperazine-1-yl]-ethyl}cyclohexylamine is reacted with carbonic acid derivatives under inert conditions to form bicyclic intermediates which are further processed to the target compound or its analogs.
Oxidation to Introduce the Ketone Functionality
- Oxidation steps are critical for converting intermediate amines to the ketone-containing octahydroimidazolidino-piperazinone structure.
- Suitable oxidants include dimethyl sulfoxide (DMSO), hydrogen peroxide, and copper(II) salts, with DMSO preferred for mild and selective oxidation.
- Reaction conditions typically involve heating the reaction mixture to reflux (around 100–120°C) for extended periods (up to 24 hours) to ensure complete conversion.
Use of Piperazine Clearing Agents
Salt Formation and Purification
- After synthesis of the free base, the compound is converted into its hydrochloride salt by treatment with concentrated hydrochloric acid in polar solvents like isopropanol.
- The pH is carefully adjusted (around 3.8 to 4.0) to precipitate the hydrochloride salt.
- The solid product is isolated by filtration, washed with cold isopropanol, and dried under vacuum at 40–42°C to yield the purified hydrochloride salt.
Representative Experimental Data and Yields
Alternative Synthetic Routes and Innovations
- Some processes utilize carbonic acid derivatives reacting with piperazine-based intermediates to form bicyclic structures in situ, followed by amine treatment to yield the target compound.
- The use of inert atmosphere (nitrogen purging) and controlled addition rates of reactants helps moderate exothermic reactions and improve yields.
- High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed to monitor reaction progress and purity.
Research Findings and Optimization Insights
- The choice of oxidant and solvent significantly affects yield and purity. DMSO is favored for its mild oxidation capability and compatibility with piperazine derivatives.
- Maintaining reaction temperature around reflux (100–120°C) for extended times (up to 24 hours) ensures complete cyclization and oxidation.
- The use of piperazine clearing agents like isopropanol prevents solidification issues that can cause operational difficulties during scale-up.
- Adjusting pH carefully during salt formation is crucial for obtaining high-purity hydrochloride salts with good crystallinity and stability.
- Recycling of byproducts such as bis(2-cyanophenyl)disulfide is possible, improving overall process sustainability.
Summary Table of Key Preparation Parameters
| Parameter | Preferred Conditions/Materials | Purpose/Effect |
|---|---|---|
| Piperazine clearing agent | Isopropanol, t-butanol, pyridine | Prevents solidification during reflux |
| Oxidant | Dimethyl sulfoxide (2–5 equivalents), H2O2 | Selective oxidation of intermediates |
| Reaction temperature | 100–120°C (reflux) | Ensures complete reaction |
| Reaction time | 10–24 hours | Complete cyclization and oxidation |
| pH during salt formation | 3.8–4.0 | Optimal for hydrochloride precipitation |
| Drying conditions | Vacuum drying at 40–42°C | Removes solvents, yields stable salt |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
